molecular formula C9H11NO2 B158004 2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine CAS No. 1952-38-1

2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine

Cat. No.: B158004
CAS No.: 1952-38-1
M. Wt: 165.19 g/mol
InChI Key: YODIEKGQCGTFHQ-FPLPWBNLSA-N
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Description

2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine is an organic compound with the molecular formula C9H11NO2. It is a Schiff base derived from the condensation of salicylaldehyde and ethanolamine. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

While the exact mechanism of action of “2-(Salicylideneamino)ethanol” is not clear, it is known that Schiff bases and their metal complexes exhibit various biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, antihypertensive, antitumor activity, anticonvulsant, anti-HIV, antifilarial, herbicidal, insecticidal, schistosomicidal, and antihelmintic activities .

Future Directions

Research into “2-(Salicylideneamino)ethanol” and similar compounds is ongoing, with a focus on their potential applications in various fields. For example, there is interest in the use of such compounds in the development of new materials and in the field of bioenergy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine is typically synthesized through a condensation reaction between salicylaldehyde and ethanolamine. The reaction is carried out in an ethanol medium, where salicylaldehyde (0.01 mol) is mixed with ethanolamine (0.01 mol) in ethanol (30 ml). The mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to its original aldehyde and amine components.

    Substitution: The hydroxyl group in the ethanolamine moiety can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Salicylaldehyde and ethanolamine.

    Substitution: Ethers or esters, depending on the substituent introduced.

Comparison with Similar Compounds

  • 2-(Salicylideneamino)benzothiazole
  • 2-(Salicylideneamino)benzoic acid
  • 2-(Salicylideneamino)phenol

Comparison: 2-Hydroxy-N-(O-hydroxybenzylidene) ethyl amine is unique due to its ethanolamine moiety, which provides additional functional groups for chemical reactions and complex formation. Compared to its analogs, it offers enhanced solubility in polar solvents and increased reactivity in substitution reactions. This makes it a versatile compound for various applications in chemistry and biology.

Properties

IUPAC Name

2-(2-hydroxyethyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOPOJUNKWJIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417763
Record name NSC4103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952-38-1
Record name NSC4103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC4103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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